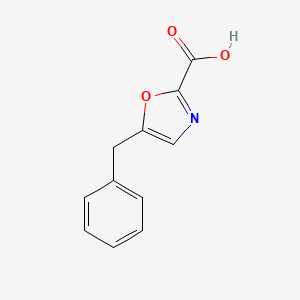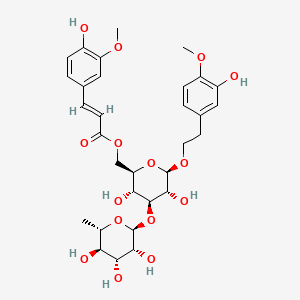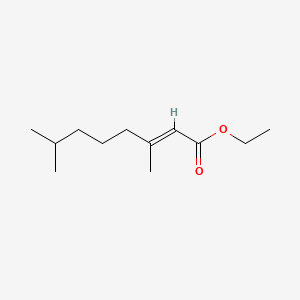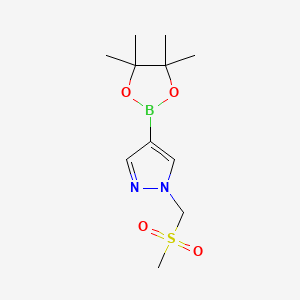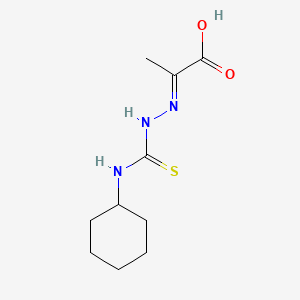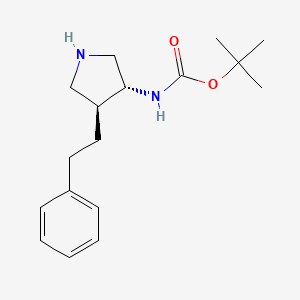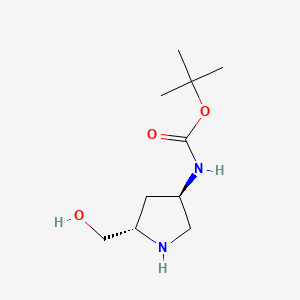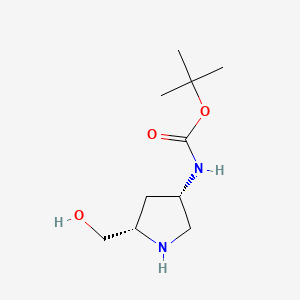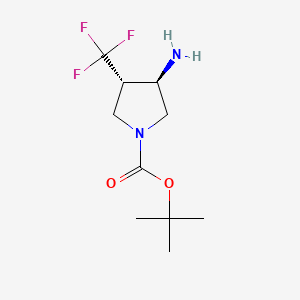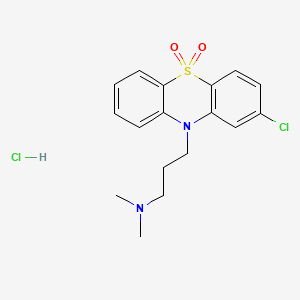
Chlorpromazine Sulfone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine Sulfone Hydrochloride is a metabolite of Chlorpromazine, an anti-emetic and anti-psychotic agent . It is also used as a potential N-methyltransferase inhibitor .
Synthesis Analysis
Chlorpromazine Hydrochloride undergoes sulfoxidation at the sulfur atom in position 5 to form the sulfoxide, which may be further oxidized to the sulfone . The quantitative determination of Chlorpromazine and its hydrochloride salt in dosage preparations is based on the differential UV absorption of the drug using two absorption maxima (254 and 277 nm). Pure drug substances are assayed by perchloric acid titration .Molecular Structure Analysis
The molecular formula of Chlorpromazine Sulfone Hydrochloride is C17H19ClN2O2S . The average mass is 350.863 Da and the monoisotopic mass is 350.085571 Da .Chemical Reactions Analysis
Chlorpromazine Hydrochloride readily undergoes sulfoxidation at the sulfur atom in position 5 to form the sulfoxide, which may be further oxidized to the sulfone . The determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .Physical And Chemical Properties Analysis
Chlorpromazine Hydrochloride is a white or creamy white crystalline powder . The molecular weight is 355.325 g/mol . The solubility is 100 mg/ml .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior : Chlorpromazine and its metabolites demonstrate unique electrochemical behaviors, including the formation of a colored cation radical and sulfoxide generation through oxidation processes (Zhang et al., 2014).
Pharmacological Properties : Early research identified Chlorpromazine Sulfoxide in the urine of dogs and humans, initiating studies into its pharmacological properties (Salzman et al., 1955).
Effects on ATPase Activities : Chlorpromazine hydrochloride and its metabolites impact ATPase activities in canalicular-enriched rat liver plasma membranes, suggesting a role in chlorpromazine cholestasis (Samuels & Carey, 1978).
Influence on Membrane Fluidity and ATPase Activity : Studies on rat liver plasma membranes indicate that Chlorpromazine and its metabolites can alter both physical and enzymatic properties, potentially leading to chlorpromazine-induced cholestasis (Keeffe et al., 1980).
Effects on Human Erythrocytes : Chlorpromazine influences the permeability of human erythrocytes, showing correlation with its clinical potency (Freeman & Spirtes, 1963).
Analytical Chemistry Applications : Chlorpromazine hydrochloride serves as an indicator in microtitrations with very dilute ceric sulfate solutions, demonstrating its utility in analytical chemistry (Kum‐Tatt & Tong, 1962).
Behavioral Effects in Rats : Research into the effects of Chlorpromazine hydrochloride on rats' escape and avoidance behavior under specific schedules of negative reinforcement shows its influence on animal behavior (Sidley & Schoenfeld, 1963).
Metabolic Oxidation in Different Species : The metabolism of Chlorpromazine, including sulfoxidation and N-demethylation, varies across different species, suggesting species-specific pathways (Dixon, 1984).
High-Performance Liquid Chromatography Applications : A study describes a method for determining Chlorpromazine hydrochloride and its oxidation products in pharmaceutical samples using high-performance liquid chromatography (Takahashi, 1980).
Transdermal Drug Delivery : Research into hydroxypropylmethylcellulose films aimed to improve the transdermal permeation of Chlorpromazine hydrochloride for treating psychosis symptoms (Luppi et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANTWWZPQFMOTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpromazine Sulfone Hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

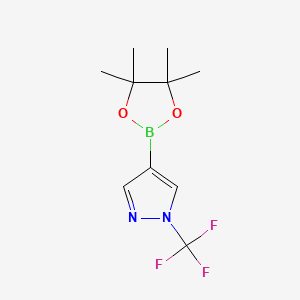
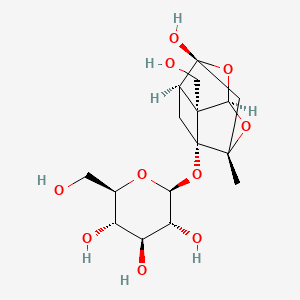
![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

